molecular formula C23H23BrN2O4S B3686530 N~1~-(4-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(4-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3686530
M. Wt: 503.4 g/mol
InChI Key: NAPSNPYZEFXEOH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a glycinamide core, which is a derivative of the amino acid glycine, with various aromatic substituents attached to it. These include a 4-bromophenyl group, a 2-ethoxyphenyl group, and a 4-methylphenylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The presence of the bromine atom would add significant weight to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced through a nucleophilic substitution reaction . The amide bond could also be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water . The bromine atom could potentially make it more reactive than similar compounds without a halogen .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could also be interesting to investigate its biological activity and see if it has any potential as a pharmaceutical compound .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O4S/c1-3-30-22-7-5-4-6-21(22)26(31(28,29)20-14-8-17(2)9-15-20)16-23(27)25-19-12-10-18(24)11-13-19/h4-15H,3,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPSNPYZEFXEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(4-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
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N~1~-(4-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
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N~1~-(4-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
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N~1~-(4-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(4-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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